4-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

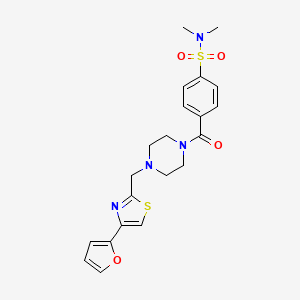

The compound 4-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (hereafter referred to as Compound X) is a multifunctional small molecule featuring:

- A benzenesulfonamide core substituted with N,N-dimethyl groups.

- A piperazine ring connected via a carbonyl group.

- A thiazole heterocycle bearing a furan-2-yl substituent.

Properties

IUPAC Name |

4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S2/c1-23(2)31(27,28)17-7-5-16(6-8-17)21(26)25-11-9-24(10-12-25)14-20-22-18(15-30-20)19-4-3-13-29-19/h3-8,13,15H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWNAEBQANDPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features several key structural components:

- Furan and Thiazole Moieties : These heterocyclic rings are known for their diverse biological activities.

- Piperazine Ring : A common scaffold in drug design, often associated with various pharmacological effects.

- Benzenesulfonamide Group : This moiety enhances the compound's solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds containing furan and thiazole groups exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains. The presence of the piperazine ring may enhance this activity through improved membrane permeability and interaction with bacterial targets.

Anticancer Potential

Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, a series of thiazole-based compounds were evaluated for their cytotoxicity against different cancer cell lines, showing IC50 values ranging from 5 to 20 µM. The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Case Studies

-

Study on Antitubercular Activity :

A recent study synthesized a series of piperazine derivatives, including those with thiazole and furan groups, and evaluated their activity against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 µM, indicating promising antitubercular activity . -

Anticancer Efficacy :

In vitro studies on a related compound demonstrated significant inhibition of tumor cell growth with an IC50 value of 10 µM against human breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes involved in bacterial growth and cancer cell proliferation.

- Receptor Modulation : Piperazine derivatives often act as ligands for various receptors, potentially modulating signaling pathways involved in cell survival and proliferation.

Data Table: Summary of Biological Activities

| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| 4-(Furan-2-yl)thiazolidine | Furan & Thiazole | Antimicrobial | 15 |

| Piperazine-thiazole derivative | Piperazine & Thiazole | Anticancer | 10 |

| Ethyl 3-thiazolylacetate | Thiazole & Acetate | Antitumor | 5 |

Comparison with Similar Compounds

Structural Analog 1: N-(4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Derivatives (A1–A6)

Key Features :

- Core: Piperazine-carboxamide linked to a quinazolinone ring.

- Substituents : Fluorine or chlorine atoms on the phenyl ring .

Key Differences :

- Sulfonamide vs. Carboxamide : The sulfonamide group in Compound X enhances acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), improving water solubility and hydrogen-bonding capacity.

- Thiazole-Furan vs. Quinazolinone: The thiazole-furan moiety in Compound X may confer distinct π-π stacking interactions compared to the planar quinazolinone in A3.

Structural Analog 2: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

Key Features :

| Property | Compound X | BZ-IV |

|---|---|---|

| Heterocycle | Thiazole-furan | Benzothiazole |

| Piperazine Substitution | Unsubstituted | N-Methylated |

| Synthetic Yield | Not reported | 65–70% (DMF-mediated coupling) |

Key Differences :

- Benzothiazole vs.

- N,N-Dimethylsulfonamide vs. Acetamide : The sulfonamide in Compound X likely increases plasma protein binding compared to BZ-IV’s acetamide.

Structural Analog 3: N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydrobenzo[d][1,4]dioxine-6-sulfonamide

Key Features :

| Property | Compound X | Analog 3 |

|---|---|---|

| Sulfonamide Substitution | N,N-Dimethyl | Unsubstituted |

| Linker | Carbonyl-piperazine | Ethyl-piperazine |

| Aromatic System | Thiazole-furan | Dihydrobenzodioxine |

Key Differences :

- N,N-Dimethylsulfonamide: The dimethyl groups in Compound X reduce hydrogen-bond donor capacity but may enhance blood-brain barrier penetration compared to the unsubstituted sulfonamide in Analog 3.

- Dihydrobenzodioxine vs. Thiazole-Furan : The dihydrobenzodioxine’s oxygen-rich structure in Analog 3 could increase polarity, whereas the thiazole-furan in Compound X offers greater rigidity.

Structural Analog 4: ML277 [(R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide]

Key Features :

| Property | Compound X | ML277 |

|---|---|---|

| Sulfonamide Position | Benzenesulfonamide | Tosyl (para-methylbenzenesulfonyl) |

| Chirality | Not reported | R-configuration critical for activity |

Key Differences :

- Piperazine vs. Tosylpiperidine : The piperazine in Compound X allows for greater conformational flexibility, whereas ML277’s tosylpiperidine imposes steric constraints.

- N,N-Dimethyl vs. Tosyl : The dimethyl groups in Compound X may reduce off-target interactions compared to ML277’s bulky tosyl group.

Research Implications

Compound X’s unique combination of a dimethylsulfonamide, piperazine, and thiazole-furan positions it as a promising candidate for further pharmacological studies, particularly in targeting central nervous system (CNS) receptors or kinases. Structural modifications inspired by analogs—such as introducing halogen substituents (A3, A6) or chiral centers (ML277) —could refine its selectivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.